molecular formula C14H15N3S B11084332 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea

1-Benzyl-1-methyl-3-pyridin-3-ylthiourea

Cat. No.: B11084332
M. Wt: 257.36 g/mol
InChI Key: YLFAJUSVKHNKGA-UHFFFAOYSA-N
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Description

1-Benzyl-1-methyl-3-pyridin-3-ylthiourea is an organic compound characterized by the presence of a thiourea group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea can be synthesized through the reaction of 1-benzyl-1-methyl-3-pyridin-3-ylamine with thiocyanate compounds under acidic conditions. The reaction typically involves the following steps:

    Formation of the Amine: The starting material, 1-benzyl-1-methyl-3-pyridin-3-ylamine, is prepared through the alkylation of 3-aminopyridine with benzyl chloride and methyl iodide.

    Thiourea Formation: The amine is then reacted with ammonium thiocyanate in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors to control reaction conditions precisely.

    Purification: Employing crystallization and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

1-Benzyl-1-methyl-3-pyridin-3-ylthiourea has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-benzyl-1-methyl-3-pyridin-3-ylthiourea exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Inhibition of enzyme activity through competitive or non-competitive binding, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

    1-Benzyl-3-methyl-4-piperidone: Another compound with a benzyl group and a pyridine ring, but with different functional groups.

    1-Benzyl-3-pyrrolidinone: Similar structure but with a pyrrolidine ring instead of a pyridine ring.

Uniqueness: 1-Benzyl-1-methyl-3-pyridin-3-ylthiourea is unique due to its specific thiourea group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1-benzyl-1-methyl-3-pyridin-3-ylthiourea

InChI

InChI=1S/C14H15N3S/c1-17(11-12-6-3-2-4-7-12)14(18)16-13-8-5-9-15-10-13/h2-10H,11H2,1H3,(H,16,18)

InChI Key

YLFAJUSVKHNKGA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC2=CN=CC=C2

solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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